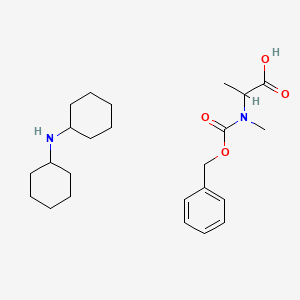
3-(1-Adamantylamino)propan-1-ol
Übersicht
Beschreibung
“3-(1-Adamantylamino)propan-1-ol” is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 . It is used for research purposes .
Physical And Chemical Properties Analysis
The predicted properties of “this compound” include a boiling point of 338.1±25.0 °C, a density of 1.07±0.1 g/cm3, and a pKa of 15.06±0.10 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Adamantyl-Containing Aminoketones and Derivatives Adamantyl-containing aminoketones, including derivatives of 3-(1-Adamantylamino)propan-1-ol, have been investigated for their antiviral properties. Notably, these compounds, as part of the adamantane series, have shown promising biological activities. Specific modifications of the amino group in adamantyl-containing amines have led to the creation of new compounds with potentially significant antiviral effects (Makarova et al., 2003). Moreover, other studies on adamantyl-containing β-aminoketones and related compounds have shed light on their potential as antiviral agents, highlighting the multifaceted applications of these adamantane derivatives (Makarova et al., 2001).
Chemical Synthesis and Characterization
Oxidation of Adamantane Research into the oxidation of adamantane, particularly with 2,3,4,5,6-pentafluoroperoxybenzoic acid, has demonstrated the significance of adamantane derivatives like this compound in the synthesis of key industrial compounds. These derivatives serve as starting compounds in creating substances like memantine, rimantadine, and various adamantyl ethers with applications ranging from pharmaceuticals to improving the rheological characteristics of oils and transmission fluids at low temperatures (Khusnutdinov & Oshnyakova, 2015).
Metal Complexes in Medicine
Synthesis and Characterization of Adamantan-1-Amine Complexes Adamantan-1-amine and its derivatives, like this compound, have found applications in synthesizing metal complexes with significant biological interest. These complexes have been synthesized and characterized, showing potential in various medical applications, including antiviral and antiparkinsonian treatments (Sultana et al., 2014).
Biomedical Research
Enhancement of Tumor Necrosis Factor-alpha Production Research has indicated that adamantylated aminoheterocycles, closely related to this compound, can significantly enhance the induction of tumor necrosis factor-alpha in genetically modified cells. This suggests potential therapeutic applications in treating various inflammatory and cancer-related conditions (Mauri et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-adamantylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-3-1-2-14-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14-15H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRIXWYBKABTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239854 | |
| Record name | 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19984-59-9 | |
| Record name | 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19984-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)
![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)



![1-Pyrrolidinecarboxylic acid, 2-[(5-bromo-1H-indol-3-yl)carbonyl]-, phenylmethyl ester, (S)-](/img/structure/B3114128.png)
![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3114140.png)



![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)
